molecular formula C11H16ClNO4 B1430694 5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride CAS No. 1461709-31-8

5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride

Cat. No.: B1430694
CAS No.: 1461709-31-8
M. Wt: 261.7 g/mol
InChI Key: XOCSDJURQMIAOT-UHFFFAOYSA-N
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Description

5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15NO4·HCl It is a derivative of furan, a heterocyclic organic compound, and contains an oxolane (tetrahydrofuran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the oxolane moiety: The oxolane moiety can be introduced through the reaction of a suitable precursor, such as tetrahydrofuran, with an appropriate reagent.

    Aminomethylation: The aminomethylation step involves the introduction of the amino group and the methyl group. This can be achieved through the reaction of the furan derivative with formaldehyde and an amine.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and may have similar chemical properties.

    Oxolane derivatives: Compounds containing the oxolane moiety may exhibit similar reactivity and applications.

    Aminomethylated furans: These compounds have similar functional groups and may undergo similar chemical reactions.

Uniqueness

5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride is unique due to the combination of the furan ring, oxolane moiety, and aminomethyl group. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-[(oxolan-2-ylmethylamino)methyl]furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8;/h3-4,8,12H,1-2,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCSDJURQMIAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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